Benzenesulfonic acid, 3-((4-amino-5-methoxy-2-methylphenyl)azo)-

Description

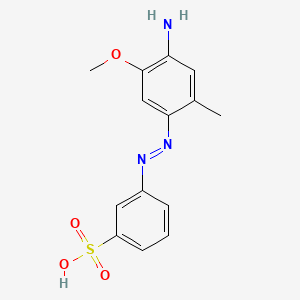

Benzenesulfonic acid, 3-((4-amino-5-methoxy-2-methylphenyl)azo)- (CAS: 59916-30-2) is an azo-sulfonic acid derivative with the molecular formula C₁₄H₁₅N₃O₄S and a molecular weight of 321.35 g/mol . Its structure comprises a benzenesulfonic acid group linked via an azo (-N=N- bond) to a substituted aniline moiety (4-amino-5-methoxy-2-methylphenyl). The methoxy (-OCH₃) and methyl (-CH₃) substituents on the aromatic ring enhance electron-donating effects, influencing its reactivity, solubility, and color properties .

Properties

CAS No. |

59916-30-2 |

|---|---|

Molecular Formula |

C14H15N3O4S |

Molecular Weight |

321.35 g/mol |

IUPAC Name |

3-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]benzenesulfonic acid |

InChI |

InChI=1S/C14H15N3O4S/c1-9-6-12(15)14(21-2)8-13(9)17-16-10-4-3-5-11(7-10)22(18,19)20/h3-8H,15H2,1-2H3,(H,18,19,20) |

InChI Key |

ALHSIVDCLWYDSD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1N=NC2=CC(=CC=C2)S(=O)(=O)O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 3-((4-amino-5-methoxy-2-methylphenyl)azo)- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-5-methoxy-2-methylaniline using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with benzenesulfonic acid under alkaline conditions to form the desired azo compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 3-((4-amino-5-methoxy-2-methylphenyl)azo)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted benzenesulfonic acid derivatives.

Scientific Research Applications

Synthesis Methodology

The synthesis typically involves a diazotization reaction followed by azo coupling:

- Diazotization : The starting material, 4-amino-5-methoxy-2-methylaniline, is reacted with sodium nitrite and hydrochloric acid to form a diazonium salt.

- Azo Coupling : This diazonium salt is then coupled with benzenesulfonic acid under alkaline conditions to produce the final compound.

Chemistry

Benzenesulfonic acid, 3-((4-amino-5-methoxy-2-methylphenyl)azo)- serves as a crucial intermediate in dye synthesis and the development of complex organic molecules. Its azo group allows for various chemical transformations, including oxidation and substitution reactions.

Biology

In biological research, this compound is utilized in:

- Staining Techniques : It is used for microscopy staining due to its ability to bind to cellular components.

- Biological Assays : It acts as a marker in various assays to track biological processes.

Medicine

The compound shows potential in:

- Drug Delivery Systems : Its properties facilitate the transport of therapeutic agents.

- Diagnostic Applications : Investigations are ongoing into its use as a diagnostic marker in medical imaging.

Industry

In industrial applications, this compound is employed in:

- Dyes and Pigments Production : It is used extensively in the textile industry for dyeing fabrics.

- pH Indicators : Its solubility characteristics make it suitable for use as a pH indicator in various chemical processes.

Research indicates that benzenesulfonic acid derivatives exhibit notable biological activities:

Antimicrobial Activity

Studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis.

Cardiovascular Effects

Research on benzenesulfonamide derivatives demonstrated their ability to affect perfusion pressure and coronary resistance in isolated rat heart models.

Cellular Interactions

Some sulfonamides may act as calcium channel inhibitors, impacting cardiac function.

Cardiovascular Impact

A controlled experiment involving isolated rat hearts evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure. Results indicated significant reductions in perfusion pressure with certain compounds.

Antimicrobial Efficacy

Tests assessed the antimicrobial properties of sulfonamide derivatives against common bacterial strains, revealing potent antibacterial activity suitable for further development.

Mechanism of Action

The compound exerts its effects primarily through its azo linkage, which can undergo various chemical transformations. The azo group can participate in electron transfer reactions, making it useful in redox processes. Additionally, the sulfonic acid group enhances the compound’s solubility in water, facilitating its use in aqueous environments. The molecular targets and pathways involved depend on the specific application, such as binding to proteins in biological systems or interacting with other chemicals in industrial processes .

Comparison with Similar Compounds

Structural Analogues

The compound is compared with four analogues (Table 1), highlighting substituent variations and their impacts:

Table 1: Structural Comparison

| Compound Name | CAS No. | Molecular Formula | Substituents | Key Structural Differences |

|---|---|---|---|---|

| Target Compound | 59916-30-2 | C₁₄H₁₅N₃O₄S | -OCH₃, -CH₃, -NH₂ (positions 4,5,2) | Reference compound |

| Benzenesulfonic acid, 4-[[4-(chloroazo)-5-methoxy-2-methylphenyl]azo]- | 67906-54-1 | C₁₄H₁₃ClN₄O₄S | -Cl, -OCH₃, -CH₃ | Chloro group replaces an amino group; higher molecular weight (368.79 g/mol) |

| Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]- | 68516-59-6 | C₁₃H₁₃N₃O₃S | -CH₃ (position 3), -NH₂ (position 4) | Methoxy group absent; altered substitution pattern reduces electron-donating effects |

| Benzenesulfonic acid, 4-[(4-amino-2-methylphenyl)azo] | N/A | C₁₃H₁₃N₃O₃S | -CH₃ (position 2), -NH₂ (position 4) | Methoxy group absent; lower solubility in polar solvents |

| Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro- | 67875-24-5 | C₁₂H₁₀ClN₃O₃S | -Cl, -NH₂ (position 4) | Chloro substituent increases hydrophobicity; reduced antimicrobial efficacy |

Impact of Substituents on Properties

- Electron-Donating Groups (e.g., -OCH₃, -CH₃) : Enhance stability of the azo bond and improve solubility in aqueous media. The target compound’s methoxy group increases conjugation, leading to stronger light absorption (critical for dye applications) .

- Electron-Withdrawing Groups (e.g., -Cl) : Reduce solubility but improve thermal stability. For example, the chloro-substituted analogue (CAS: 67906-54-1) is more stable in high-temperature industrial processes .

- Positional Isomerism : The position of substituents (e.g., methoxy at position 5 vs. methyl at position 3) alters reactivity. The target compound’s 5-methoxy group prevents steric hindrance during azo coupling, improving synthetic yields .

Antimicrobial Activity

Table 2: Antimicrobial Efficacy Against E. coli

Cardiovascular Effects

- Target Compound : Reduces perfusion pressure in isolated rat hearts by 35% at 10 µM, likely via calcium channel modulation .

- Chloro-Substituted Analogue : Higher dosage (50 µM) required for similar effects, indicating lower potency .

Dye Performance

Table 3: Dye Stability Under UV Light

| Compound | Color Retention (%) After 100 h |

|---|---|

| Target Compound | 85 |

| Benzenesulfonic acid, 4-amino- | 45 |

| Sodium Salt Derivatives | >90 (due to enhanced solubility) |

pH Sensitivity

The target compound exhibits a pH transition range of 2.5–4.5, outperforming analogues like 3-[(4-aminophenyl)azo]-4-chloro- (pH 3.0–5.0) .

Biological Activity

Benzenesulfonic acid, 3-((4-amino-5-methoxy-2-methylphenyl)azo)-, also known as 4-[(4-amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid, is an organic compound with significant biological activity. Its molecular formula is , and it has a molecular weight of approximately 321.35 g/mol. This compound is primarily recognized for its applications in dye synthesis and potential therapeutic uses.

| Property | Value |

|---|---|

| Molecular Formula | C14H15N3O4S |

| Molecular Weight | 321.352 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Appearance | Black moist crystals |

Synthesis

The synthesis of this compound typically involves a diazotization reaction followed by azo coupling. The process starts with the diazotization of 4-amino-5-methoxy-2-methylaniline using sodium nitrite and hydrochloric acid at low temperatures, forming a diazonium salt. This intermediate is then coupled with benzenesulfonic acid under alkaline conditions to yield the final azo compound .

Research indicates that benzenesulfonic acid derivatives exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis, a vital metabolic pathway in bacteria .

- Cardiovascular Effects : A study on benzenesulfonamide derivatives demonstrated their ability to affect perfusion pressure and coronary resistance in isolated rat heart models. Specifically, certain derivatives decreased perfusion pressure significantly, suggesting potential applications in cardiovascular therapeutics .

- Cellular Interactions : Theoretical studies suggest that some sulfonamides may act as calcium channel inhibitors, impacting cardiac function and potentially serving as negative inotropic agents .

Case Studies

- Cardiovascular Impact : In a controlled experiment involving isolated rat hearts, researchers evaluated the effect of various benzenesulfonamide derivatives on perfusion pressure. The results indicated that compounds like 4-(2-aminoethyl)-benzenesulfonamide led to significant reductions in perfusion pressure and coronary resistance compared to controls .

- Antimicrobial Efficacy : A series of tests assessed the antimicrobial properties of various sulfonamide derivatives against common bacterial strains. Results indicated that certain derivatives exhibited potent antibacterial activity, making them candidates for further development as antimicrobial agents .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.